N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, also known as BIBX1382BS, is a compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors, which are drugs that block the activity of enzymes called tyrosine kinases that are involved in the growth and spread of cancer cells.
Wirkmechanismus
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide works by binding to the ATP-binding site of tyrosine kinases, preventing them from phosphorylating their targets and leading to the inhibition of downstream signaling pathways. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has been shown to have significant effects on tumor growth and metastasis in preclinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide. One potential direction is to investigate its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to investigate its use in treating other types of cancer, such as ovarian or prostate cancer. Additionally, further studies are needed to determine the safety and efficacy of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide in humans, which could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide involves several steps, including the reaction of 2-aminobenzimidazole with 4-bromoacetophenone to form 4-(1H-benzo[d]imidazol-2-yl)acetophenone. This intermediate is then reacted with 4-(methylthio)benzoyl chloride to form the final product, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases that are involved in cancer cell growth and spread, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. Inhibition of these receptors can lead to the death of cancer cells and the prevention of tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBBENCFQLCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.